

# "spectroscopic comparison of substituted Triphenylcorroles"

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## Compound of Interest

Compound Name: 5,10,15-Triphenylcorrole

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## A Spectroscopic Comparison of Substituted Triphenylcorroles: A Guide for Researchers

Triphenylcorroles, a class of tetrapyrrolic macrocycles, have garnered significant interest in various scientific fields, including catalysis, sensing, and medicine, owing to their unique photophysical and electrochemical properties. The ability to modulate these properties through the introduction of various substituents on the triphenylphosphine framework makes them highly versatile molecules. This guide provides a comparative overview of the spectroscopic properties of a series of substituted triphenylcorroles, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of corrole-based systems for specific applications.

## Spectroscopic Data Summary

The electronic absorption and emission properties of triphenylcorroles are highly sensitive to the nature and position of substituents on the meso-phenyl rings. The following table summarizes the key spectroscopic data for a series of trans-A<sub>2</sub>B-corroles, where two meso positions are occupied by pentafluorophenyl groups and the third meso-aryl group bears different substituents. The data reveals a clear trend: electron-donating groups (EDGs) tend to cause a slight blue-shift in the Soret band and a red-shift in the Q-bands, while electron-withdrawing groups (EWGs) generally lead to a red-shift in the Soret band.

Compound	Substituent (at meso- 10-aryl position)	Soret Band ( $\lambda_{\text{max}}$ , nm)	Q-Bands ( $\lambda_{\text{max}}$ , nm)	Emission ( $\lambda_{\text{em}}$ , nm)	Fluorescence Quantum Yield ( $\Phi_F$ )
1	Phenyl	410	562, 605, 642	655, 712	0.12
2	4-Nitrophenyl	418	570, 615, 650	665, 725	0.08
3	4-Aminophenyl	412	565, 610, 648	660, 718	0.15
4	4-Methoxyphenyl	411	564, 608, 645	658, 715	0.14

Data extracted from a study on mono-substituted corroles in DMSO solution.[\[1\]](#)

## Experimental Protocols

The following protocols are representative of the methods used to obtain the spectroscopic data presented above.

### General Synthesis of trans-A<sub>2</sub>B-Corroles

The trans-A<sub>2</sub>B-corroles were synthesized according to the Gryko synthesis method.[\[1\]](#) This procedure involves the reaction of 5-(pentafluorophenyl)dipyrromethane with the respective aryl-substituted aldehyde.[\[1\]](#)

### UV-Vis Absorption Spectroscopy

Absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer using a 1.0 cm optical path length quartz cuvette.[\[1\]](#) The corrole derivatives were dissolved in spectrophotometric grade solvents (e.g., dichloromethane, DMSO) to a final concentration of 10  $\mu\text{M}$ .[\[1\]](#) Spectra were typically recorded in the 250–800 nm range.[\[1\]](#)

### Fluorescence Spectroscopy

Steady-state fluorescence emission spectra were obtained using a Horiba Fluoromax Plus fluorimeter.[1] The corrole samples were prepared at a concentration of 5.0  $\mu\text{M}$  in a 1.0 cm optical path length cuvette.[1] The excitation wavelength was set at the Soret band maximum, with excitation and emission slits typically set to 5.0 nm.[1]

## Fluorescence Quantum Yield Determination

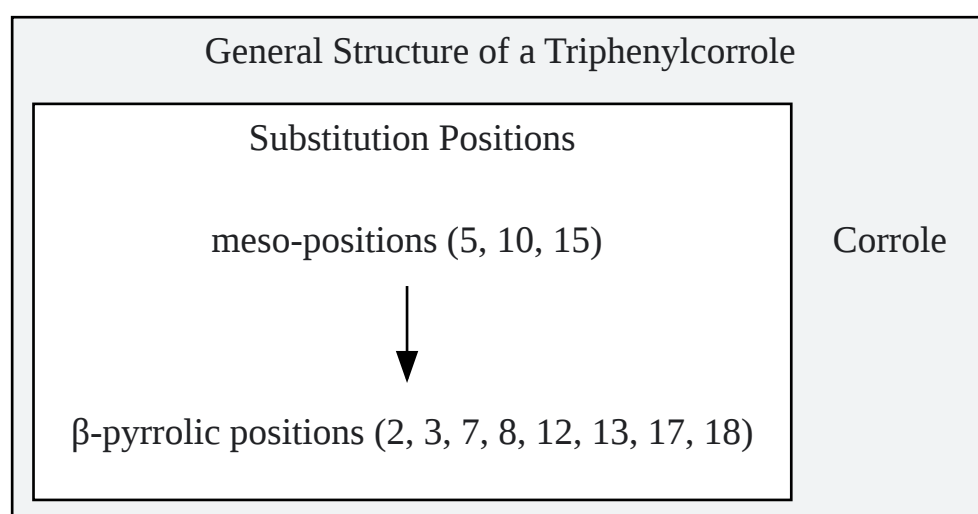
Fluorescence quantum yields ( $\Phi_F$ ) were measured relative to a standard, typically tetra(phenyl)porphyrin (TPP) in DMF solution.[1] The quantum yield was calculated using the following equation:

$$\Phi_F(\text{sample}) = \Phi_F(\text{std}) * (A_{\text{std}} / A_{\text{sample}}) * (I_{\text{sample}} / I_{\text{std}}) * (\eta_{\text{sample}} / \eta_{\text{std}})^2$$

where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and  $\eta$  is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

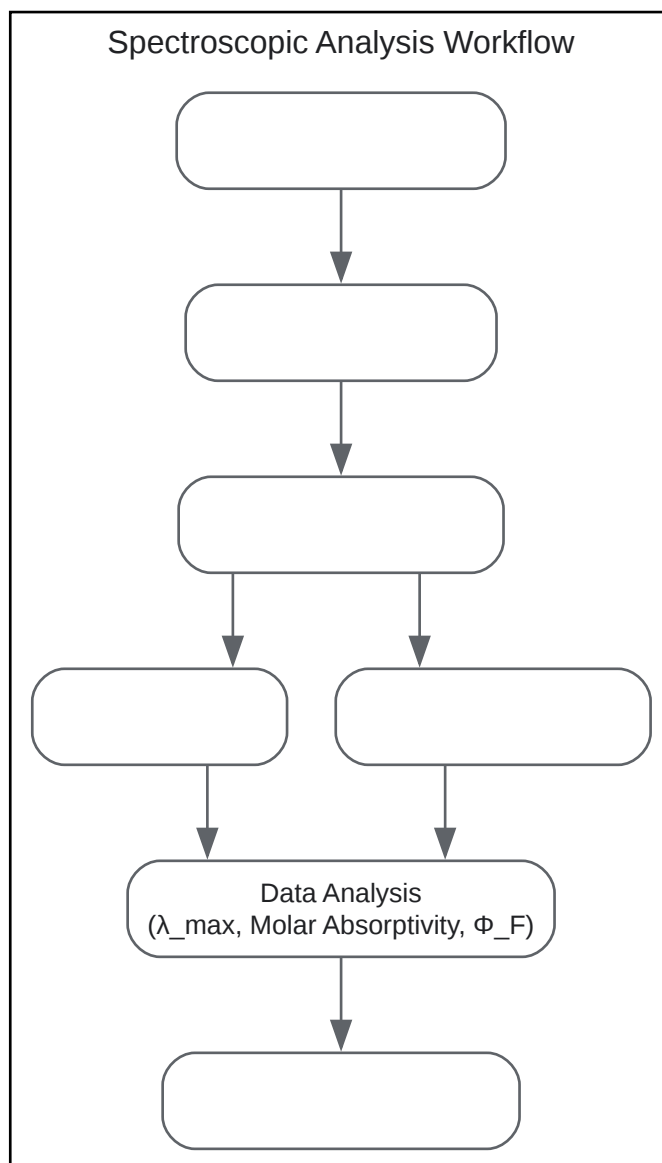
## Visualizing Molecular Structure and Experimental Workflow

The following diagrams illustrate the general structure of substituted triphenylcorroles and the workflow for their spectroscopic analysis.



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Caption: General chemical structure of a triphenylcorrole, highlighting the key positions for substitution.



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Caption: Workflow for the spectroscopic analysis of substituted triphenylcorroles.

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## References

- 1. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]
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